

# Spectroscopic Profile of 2-Bromo-4-nitroimidazole: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Bromo-4-nitroimidazole

Cat. No.: B1265489

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4-nitroimidazole** (CAS No. 65902-59-2), a key intermediate in the synthesis of various pharmaceutical compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this important heterocyclic compound.

## Core Spectroscopic Data

The structural integrity and purity of **2-Bromo-4-nitroimidazole** can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data available for this compound.

## Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is crucial for confirming the substitution pattern on the imidazole ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
14.14	broad	1H	N-H	DMSO-d <sub>6</sub> <a href="#">[2]</a>
8.44	singlet	1H	C5-H	DMSO-d <sub>6</sub> <a href="#">[2]</a>

## Carbon-13 Nuclear Magnetic Resonance (<sup>13</sup>C NMR) Spectroscopy

As of the latest literature review, specific experimental <sup>13</sup>C NMR data for **2-Bromo-4-nitroimidazole** has not been prominently reported. However, based on the analysis of similar nitroimidazole structures, the expected chemical shifts for the carbon atoms are estimated as follows:

Carbon Atom	Expected Chemical Shift (δ) ppm
C2 (C-Br)	120 - 130
C4 (C-NO <sub>2</sub> )	145 - 155
C5	120 - 130

Note: These are estimated ranges and experimental verification is recommended.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps in identifying the key functional groups present in the molecule, particularly the nitro group and N-H bond.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400 - 3200	Medium-Strong, Broad	N-H Stretch
~1550 - 1475	Strong	Asymmetric NO <sub>2</sub> Stretch[3]
~1360 - 1290	Strong	Symmetric NO <sub>2</sub> Stretch[3]
~1600 - 1400	Medium	C=N and C=C Ring Stretching
~850 - 550	Medium	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern is observed.

m/z	Ion	Notes
191	[M] <sup>+</sup> (with <sup>79</sup> Br)	Molecular ion
193	[M] <sup>+</sup> (with <sup>81</sup> Br)	Molecular ion
192	[M+H] <sup>+</sup> (with <sup>79</sup> Br)	Protonated molecular ion
194	[M+H] <sup>+</sup> (with <sup>81</sup> Br)	Protonated molecular ion

Note: The relative abundance of the M and M+2 peaks is approximately 1:1 due to the natural isotopic abundance of <sup>79</sup>Br and <sup>81</sup>Br.

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

### <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-4-nitroimidazole** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). Ensure the sample is fully dissolved.

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Parameters:
  - Pulse Program: Standard single-pulse sequence.
  - Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-16 ppm.
  - Reference: The residual solvent peak of DMSO-d<sub>6</sub> ( $\delta$  ~2.50 ppm) is used for calibration.

## FT-IR Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of **2-Bromo-4-nitroimidazole** (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrument: A Fourier-Transform Infrared Spectrometer.
- Parameters:
  - Scan Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans.
  - Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

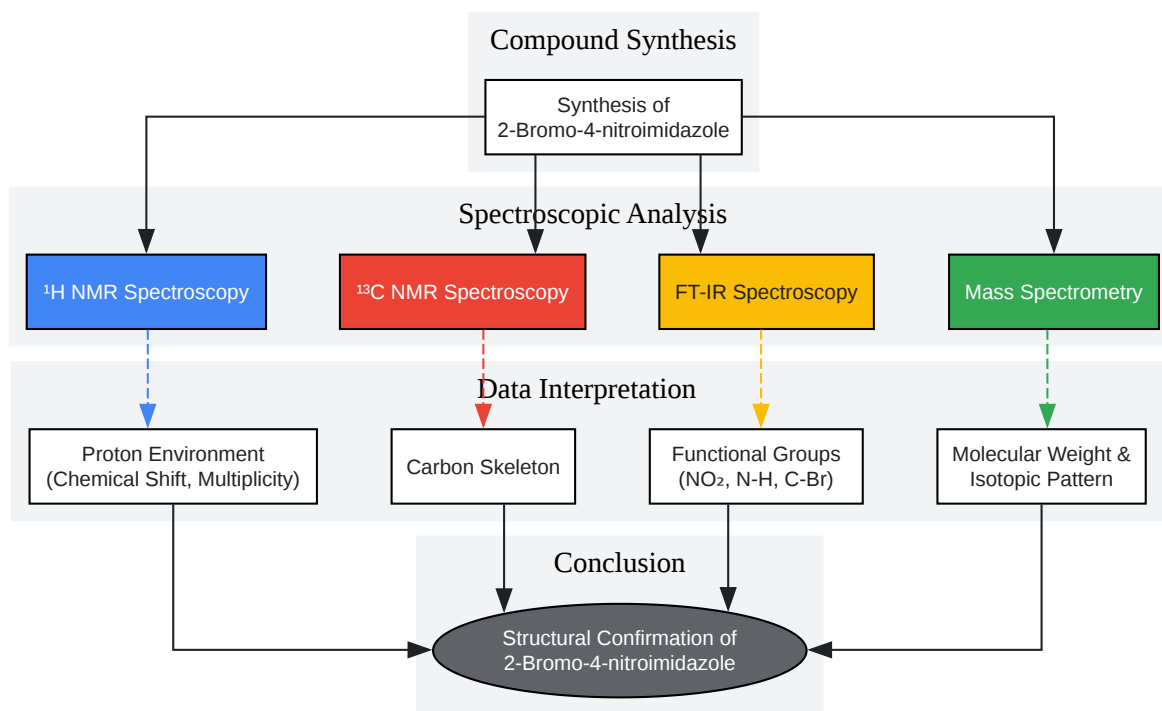
## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **2-Bromo-4-nitroimidazole** in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

- Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- Parameters (ESI):
  - Ionization Mode: Positive ion mode is typically used to observe the  $[M+H]^+$  ion.
  - Capillary Voltage: 3-4 kV.
  - Nebulizer Gas ( $N_2$ ): Flow rate adjusted for a stable spray.
  - Drying Gas ( $N_2$ ): Temperature set to 250-350 °C.
  - Mass Range: Scan from  $m/z$  50 to 500.

## Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for the characterization of **2-Bromo-4-nitroimidazole** is illustrated in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **2-Bromo-4-nitroimidazole**.

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## References

- 1. 2-Bromo-4-nitroimidazole | 65902-59-2 | Benchchem [benchchem.com]
- 2. Method for synthesizing 2-bromo-4-nitroimidazole - Eureka | Patsnap [eureka.patsnap.com]
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